5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) is a synthetic small molecule classified as a positive gating modulator (activator) of calcium-activated potassium channels [, ]. It exhibits high selectivity for the intermediate-conductance calcium-activated potassium channel, KCa3.1, compared to other subtypes within the KCa family [, ]. This selectivity makes SKA-121 a valuable tool for studying the specific roles and therapeutic potential of KCa3.1 channels in various physiological and pathological processes [, ].
SKA-121 is a selective activator of calcium-activated potassium channels, specifically the intermediate-conductance calcium-activated potassium channel (KCa3.1). This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health, due to its ability to modulate vascular tone and blood pressure. SKA-121 is classified as a positive-gating modulator, which shifts the calcium-concentration response curve of KCa3.1 to the left, enhancing channel activity in response to calcium ions.
SKA-121 is derived from a series of benzothiazole compounds designed through structure-activity relationship studies aimed at optimizing selectivity for KCa3.1 over other potassium channels. It is characterized by its chemical name 5-methylnaphtho[2,1-d]thiazol-2-amine and has been identified as a pharmacological tool for studying KCa3.1 functions in various biological contexts, including hypertension and other cardiovascular diseases .
The synthesis of SKA-121 involves several steps that utilize established organic chemistry techniques. The general method for preparing thiazole derivatives includes:
SKA-121 was synthesized from available precursors using these methods and characterized by techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm its structure and purity .
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. Characterization involves:
The molecular structure of SKA-121 features a naphthalene ring fused with a thiazole moiety, contributing to its biological activity. The structural formula can be represented as follows:
Key structural data include:
SKA-121 undergoes specific interactions with calcium ions and the KCa3.1 channel, leading to channel activation. The compound acts primarily through:
The binding affinity of SKA-121 for KCa3.1 has been quantified with an effective concentration (EC50) of approximately 111 nM, indicating strong selectivity over other potassium channels such as KCa2.3 .
The mechanism by which SKA-121 exerts its effects involves:
In vivo studies have shown that administration of SKA-121 significantly reduces mean arterial blood pressure in normotensive and hypertensive models without affecting heart rate, suggesting a targeted action on vascular smooth muscle .
SKA-121 exhibits characteristics typical of small-molecule drugs:
SKA-121 serves as a valuable tool in pharmacological research focused on:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2